![molecular formula C6H10Cl2N4 B6611500 N-(pyridin-3-yl)guanidine dihydrochloride CAS No. 181650-59-9](/img/structure/B6611500.png)
N-(pyridin-3-yl)guanidine dihydrochloride
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Overview
Description
N-(pyridin-3-yl)guanidine dihydrochloride, also known as NPG-dihydrochloride, is a chemical compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 231.6 g/mol and a melting point of 151-152°C. NPG-dihydrochloride is an organic compound that is classified as a guanidine derivative and is an important reagent used in the synthesis of various organic compounds.
Scientific Research Applications
N-(pyridin-3-yl)guanidine dihydrochloridehloride has been used in a variety of scientific research applications, including the synthesis of various organic compounds, including nucleosides, nucleotides, and peptides. It is also used as a reagent in the synthesis of heterocyclic compounds, such as pyridines, pyrimidines, and quinolines. In addition, N-(pyridin-3-yl)guanidine dihydrochloridehloride has been used in the synthesis of various pharmaceuticals and drugs, such as anti-cancer drugs, anti-inflammatory drugs, and antiviral drugs.
Mechanism of Action
The mechanism of action of N-(pyridin-3-yl)guanidine dihydrochloridehloride is not fully understood. However, it is believed that the compound acts as a nucleophilic reagent, which means that it can react with other molecules and form new bonds. This process is known as nucleophilic substitution, and it is believed to be responsible for the synthesis of various organic compounds.
Biochemical and Physiological Effects
N-(pyridin-3-yl)guanidine dihydrochloridehloride has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, as well as being able to inhibit the growth of certain cancer cells. In addition, N-(pyridin-3-yl)guanidine dihydrochloridehloride has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
The use of N-(pyridin-3-yl)guanidine dihydrochloridehloride in laboratory experiments has many advantages, such as its low cost, its easy availability, and its ability to be synthesized in a variety of ways. However, it also has some limitations, such as its limited solubility in water, its instability at higher temperatures, and its potential to cause irritation to the skin and eyes.
Future Directions
The use of N-(pyridin-3-yl)guanidine dihydrochloridehloride in scientific research is still in its early stages, and there are many potential future directions for its use. One potential direction is the use of N-(pyridin-3-yl)guanidine dihydrochloridehloride in the synthesis of new drugs and pharmaceuticals, as well as its use in the development of new organic compounds. Additionally, research into the biochemical and physiological effects of N-(pyridin-3-yl)guanidine dihydrochloridehloride could lead to new therapeutic applications. Furthermore, further research into the mechanism of action of N-(pyridin-3-yl)guanidine dihydrochloridehloride could lead to an improved understanding of its effects on the body and its potential therapeutic applications. Finally, further research into the synthesis of N-(pyridin-3-yl)guanidine dihydrochloridehloride could lead to the development of new and improved synthesis methods.
Synthesis Methods
N-(pyridin-3-yl)guanidine dihydrochloridehloride is synthesized through a process called the Biginelli reaction, which is a three-component condensation reaction between aldehydes, β-keto esters, and urea or thiourea. This reaction is carried out in an aqueous medium and yields an N-(pyridin-3-yl)guanidine dihydrochloridehloride product in high yields. The Biginelli reaction is a convenient, efficient, and inexpensive method for the synthesis of N-(pyridin-3-yl)guanidine dihydrochloridehloride.
properties
IUPAC Name |
2-pyridin-3-ylguanidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4.2ClH/c7-6(8)10-5-2-1-3-9-4-5;;/h1-4H,(H4,7,8,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZUTNSYGMLRAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N=C(N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-pyridinyl)guanidine dihydrochloride |
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